

Application Notes and Protocols for the Quantification of Methyl 2-(methylamino)acetate

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Compound of Interest

Compound Name: Methyl 2-(methylamino)acetate

Cat. No.: B025476

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Introduction

Methyl 2-(methylamino)acetate, also known as sarcosine methyl ester, is a derivative of the N-methylated amino acid sarcosine. The quantification of sarcosine and its esters is of growing interest in biomedical research, particularly due to their potential role as biomarkers in diseases such as prostate cancer. Elevated levels of sarcosine have been associated with prostate cancer progression and metastasis.[1][2][3] Accurate and sensitive analytical methods are therefore crucial for understanding the biological role of **methyl 2-(methylamino)acetate** and for its potential clinical applications.

This document provides detailed application notes and protocols for the quantification of **methyl 2-(methylamino)acetate** using modern analytical techniques. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are popular for their high sensitivity and specificity.[4] Additionally, a protocol for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is included, which offers a non-destructive and highly reproducible method of quantification.

The protocols provided are largely based on established methods for the analysis of the parent compound, sarcosine. Due to the chemical similarity, these methods are expected to be directly applicable to **methyl 2-(methylamino)acetate** with minimal modification. However, method validation and optimization for the specific analyte and matrix are always recommended.

Analytical Methods Overview

A summary of the performance characteristics of the described analytical methods is presented in the table below. This allows for a direct comparison of the techniques based on key quantitative parameters.

Parameter	GC-MS (with Derivatization)	LC-MS/MS	Quantitative NMR (qNMR)
Principle	Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.	Separation by liquid chromatography and detection by tandem mass spectrometry.	Quantification based on the direct proportionality between the NMR signal intensity and the number of nuclei. [5]
Sample Type	Biological fluids (urine, serum, plasma), tissue extracts.	Biological fluids (urine, serum, plasma), tissue extracts.	Purified samples, extracts, biological fluids.
Derivatization	Required (e.g., Silylation, Acylation). [4][6]	Often not required, but can enhance sensitivity and chromatographic separation.[7]	Not required.
Typical Limit of Quantification (LOQ)	0.6 - 1.0 ng/mL (for related analytes).[8]	5 ng/mL (for sarcosine).[9][10]	µg/mL to mg/mL range.
**Linearity (R ²) **	> 0.99[4]	> 0.99[11]	Excellent
Precision (%RSD)	< 10%[4]	< 15%[9]	< 5%
Throughput	Moderate to High	High	Low to Moderate
Advantages	High sensitivity and specificity, established libraries for identification.	High sensitivity, high throughput, suitable for polar and non-volatile compounds.	Non-destructive, no need for reference standards for relative quantification, high precision.
Disadvantages	Derivatization step can be time-consuming.	Matrix effects can suppress or enhance signal.	Lower sensitivity compared to MS methods.

Experimental Protocols

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. For a polar molecule like **methyl 2-(methylamino)acetate**, a derivatization step is necessary to increase its volatility and improve chromatographic performance. Silylation is a common and effective derivatization method.

a. Sample Preparation (from Urine)

- Thaw frozen urine samples at room temperature.
- Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.
- Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
- Add an appropriate internal standard (e.g., a deuterated analog of the analyte).
- Lyophilize the samples to complete dryness.

b. Derivatization (Silylation)

- To the dried residue, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).^[4]
- Seal the vials tightly and heat at 100°C for 1.5 hours to ensure complete derivatization.^[4]
- After cooling to room temperature, the sample is ready for GC-MS analysis.

c. GC-MS Conditions

- Gas Chromatograph: Agilent 7890B or equivalent.
- Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
- Injector Temperature: 250°C.

- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 5 minutes.
 - Ramp: 5°C/minute to 295°C.
 - Hold at 295°C for 2 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Unique transition ions for the derivatized analyte should be determined. For silylated sarcosine, a characteristic transition is m/z 116 \rightarrow 73.[4]

d. Quantification

A calibration curve is constructed by analyzing standard solutions of **methyl 2-(methyldamino)acetate** at different concentrations that have undergone the same sample preparation and derivatization procedure. The concentration of the analyte in the unknown samples is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Experimental Workflow for GC-MS Analysis



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Caption: Workflow for the quantification of **methyl 2-(methyldamino)acetate** by GC-MS.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method that often does not require derivatization, making it suitable for high-throughput analysis. A significant challenge in the analysis of sarcosine and its derivatives is the chromatographic separation from its isomers, such as α - and β -alanine, which have the same mass.^{[4][9]}

a. Sample Preparation (from Serum)

- Thaw frozen serum samples on ice.
- To 50 μ L of serum, add 200 μ L of ice-cold methanol containing an appropriate internal standard (e.g., deuterated sarcosine).
- Vortex for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 50 μ L of the initial mobile phase.

b. LC-MS/MS Conditions

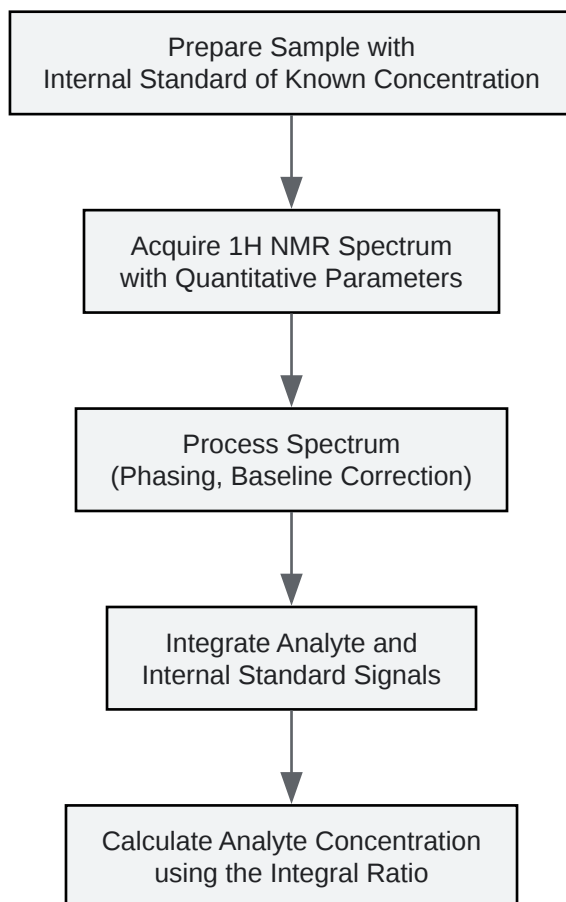
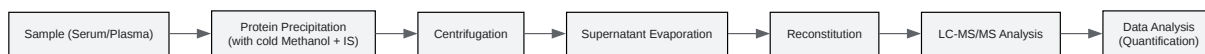
- Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
- Column: A column capable of separating isomers, such as a Cogent Diamond Hydride™ column (2.1 x 150 mm, 4 μ m).^[7]
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: Optimized for the separation of the analyte from its isomers. A typical gradient might start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

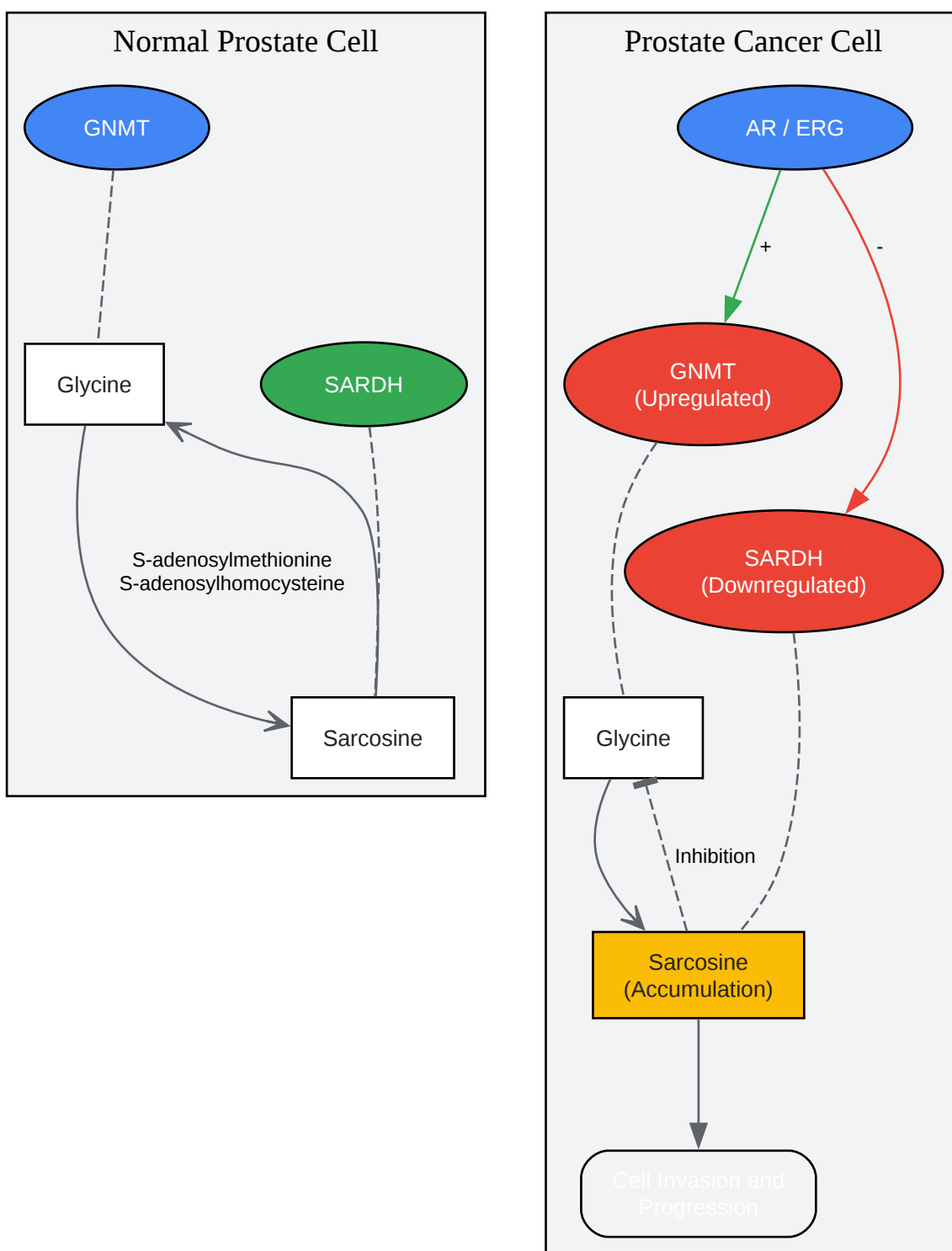
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470).
- Ion Source: Electrospray Ionization (ESI) in positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for **methyl 2-(methylamino)acetate** and the internal standard must be optimized.

c. Quantification

Quantification is performed using a calibration curve prepared from standard solutions of **methyl 2-(methylamino)acetate** in a matrix that mimics the biological sample. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Experimental Workflow for LC-MS/MS Analysis





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